molecular formula C22H31Cl2N3O B12715922 2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride CAS No. 116870-79-2

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride

Cat. No.: B12715922
CAS No.: 116870-79-2
M. Wt: 424.4 g/mol
InChI Key: LLLXIWSNTADLFO-UHFFFAOYSA-N
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Description

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both diethylamino and ethylamino functional groups attached to an isoindolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the isoindolone core, followed by the introduction of the diethylamino and ethylamino groups through nucleophilic substitution reactions. Common reagents used in these reactions include diethylamine and ethylamine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine or ethylamine in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: Shares the diethylamino functional group but differs in its overall structure and applications.

    2-[2-(Dimethylamino)ethoxy]ethanol: Contains a dimethylamino group and is used in different industrial applications.

Uniqueness

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

CAS No.

116870-79-2

Molecular Formula

C22H31Cl2N3O

Molecular Weight

424.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride

InChI

InChI=1S/C22H29N3O.2ClH/c1-4-23-20-14-10-9-13-19(20)21-17-11-7-8-12-18(17)22(26)25(21)16-15-24(5-2)6-3;;/h7-14,21,23H,4-6,15-16H2,1-3H3;2*1H

InChI Key

LLLXIWSNTADLFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C2C3=CC=CC=C3C(=O)N2CCN(CC)CC.Cl.Cl

Origin of Product

United States

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